molecular formula C21H22N4O6S B2652801 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 954719-09-6

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2652801
CAS RN: 954719-09-6
M. Wt: 458.49
InChI Key: DSOKUKNBMIOQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MBOA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Gastrokinetic Activity

A series of benzamide derivatives, including structures related to N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been studied for their gastrokinetic activity. These compounds have shown promising effects in enhancing gastric emptying in animal models, indicating potential applications in treating gastrointestinal motility disorders (Kato et al., 1992).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has demonstrated significant antimicrobial activities. These studies suggest potential for the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and oxadiazepines derivatives, including compounds related to the one , have been synthesized and shown to possess anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Anticancer Properties

Compounds containing the 1,3,4-oxadiazol moiety, similar to the compound , have been evaluated for their anticancer properties. Some of these compounds have shown promising activity against various cancer cell lines, indicating potential in cancer therapy (Salahuddin et al., 2014).

Histone Deacetylase Inhibitors for Alzheimer's Disease

A related compound has been identified as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), showing promise in treating Alzheimer's disease. It has demonstrated neuroprotective activity and the ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-17-6-2-15(3-7-17)14-19-23-24-21(31-19)22-20(26)16-4-8-18(9-5-16)32(27,28)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKUKNBMIOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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